molecular formula C13H14O7 B2809003 2-[(3,4,5-trimethoxyphenyl)methylidene]propanedioic Acid CAS No. 682805-47-6

2-[(3,4,5-trimethoxyphenyl)methylidene]propanedioic Acid

Cat. No.: B2809003
CAS No.: 682805-47-6
M. Wt: 282.248
InChI Key: FDIHEZMCYDPQRL-UHFFFAOYSA-N
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Description

2-[(3,4,5-trimethoxyphenyl)methylidene]propanedioic acid is an organic compound with the molecular formula C13H14O7. It is characterized by the presence of a trimethoxyphenyl group attached to a propanedioic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4,5-trimethoxyphenyl)methylidene]propanedioic acid typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with malonic acid in the presence of a base, such as pyridine or piperidine, under reflux conditions. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4,5-trimethoxyphenyl)methylidene]propanedioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3,4,5-trimethoxyphenyl)methylidene]propanedioic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3,4,5-trimethoxyphenyl)methylidene]propanedioic acid involves its interaction with specific molecular targets. For instance, compounds containing the trimethoxyphenyl group have been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,4,5-trimethoxyphenyl)methylidene]propanedioic acid is unique due to its combination of the trimethoxyphenyl group and the propanedioic acid moiety. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound in scientific research .

Properties

IUPAC Name

2-[(3,4,5-trimethoxyphenyl)methylidene]propanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O7/c1-18-9-5-7(4-8(12(14)15)13(16)17)6-10(19-2)11(9)20-3/h4-6H,1-3H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIHEZMCYDPQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C(C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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